Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate
CAS No.: 1365272-65-6
Cat. No.: VC0113769
Molecular Formula: C15H12FNO4
Molecular Weight: 289.262
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365272-65-6 |
---|---|
Molecular Formula | C15H12FNO4 |
Molecular Weight | 289.262 |
IUPAC Name | ethyl 2-fluoro-4-(4-nitrophenyl)benzoate |
Standard InChI | InChI=1S/C15H12FNO4/c1-2-21-15(18)13-8-5-11(9-14(13)16)10-3-6-12(7-4-10)17(19)20/h3-9H,2H2,1H3 |
Standard InChI Key | PMRJUSATYALLJX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Introduction
Chemical Structure and Identification
Structural Characteristics
Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate features a biphenyl core with two substituted benzene rings. The first ring contains a fluorine atom at position-2 and an ethyl ester group, while the second ring bears a nitro group at the para position. This arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity profile .
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight of 289.26 g/mol. Its chemical formula is C15H12FNO4, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in its structure .
Property | Value |
---|---|
Molecular Formula | C15H12FNO4 |
Molecular Weight | 289.262 g/mol |
Physical State | Solid |
CAS Number | 1365272-65-6 |
IUPAC Name | ethyl 2-fluoro-4-(4-nitrophenyl)benzoate |
Chemical Identifiers
Several chemical identifiers uniquely represent this compound in various chemical databases and nomenclature systems. These identifiers are crucial for precise identification in chemical literature and databases .
Identifier Type | Value |
---|---|
InChI | InChI=1S/C15H12FNO4/c1-2-21-15(18)13-8-5-11(9-14(13)16)10-3-6-12(7-4-10)17(19)20/h3-9H,2H2,1H3 |
InChIKey | PMRJUSATYALLJX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N+[O-])F |
PubChem CID | 70699796 |
Synthesis and Chemical Reactions
Synthetic Pathways
The primary method for synthesizing Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate involves the esterification of 2-fluoro-4-(4-nitrophenyl)benzoic acid with ethanol. This reaction typically requires a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid.
Another potential synthetic route, based on related compounds, could involve a palladium-catalyzed cross-coupling reaction between ethyl 2-fluoro-4-bromobenzoate and 4-nitrophenylboronic acid under Suzuki-Miyaura conditions, similar to those described for analogous compounds in organic synthesis literature .
Chemical Reactivity
The chemical reactivity of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is influenced by its multiple functional groups:
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The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
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The nitro group can be reduced to an amino group using appropriate reducing agents.
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The fluoro substituent contributes to the electron distribution in the aromatic ring and may participate in nucleophilic aromatic substitution reactions under specific conditions.
Mechanism of Action and Biological Activity
The biological activity of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is determined by its structural features. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability, which is an important factor for biological activity. Meanwhile, the nitro group can participate in redox reactions, potentially influencing enzyme activity.
Applications and Research Findings
Medicinal Chemistry Applications
Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate has potential applications in medicinal chemistry due to its unique structural features. Compounds with similar structural motifs have been explored for various pharmaceutical applications, including as intermediates in drug development.
The presence of both a fluorine atom and a nitro group on the biphenyl system creates a molecule with interesting electronic properties that may be valuable for developing compounds with specific receptor binding characteristics or enzyme inhibition profiles.
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex structures. The functional groups present (ester, fluoro, and nitro) provide multiple handles for further chemical transformations, making it a versatile building block in synthetic chemistry.
For instance, the nitro group can be reduced to an amine, which can then participate in various coupling reactions. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional synthetic opportunities.
Comparison with Similar Compounds
Relationship to Ethyl 2-fluoro-4-nitrobenzoate
Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate shares structural similarities with Ethyl 2-fluoro-4-nitrobenzoate (C9H8FNO4), which has a molecular weight of 213.16 g/mol. The key difference is that Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate contains an additional phenyl ring, creating a biphenyl system, whereas Ethyl 2-fluoro-4-nitrobenzoate has a single benzene ring .
Compound | Molecular Formula | Molecular Weight | Structure |
---|---|---|---|
Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate | C15H12FNO4 | 289.26 g/mol | Biphenyl with fluoro, nitro, and ethyl ester groups |
Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | 213.16 g/mol | Single benzene ring with fluoro, nitro, and ethyl ester groups |
Structure-Activity Relationships
The structural differences between these compounds likely result in distinct chemical and biological properties. The extended π-system in Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate due to the additional phenyl ring may affect its:
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Lipophilicity and membrane permeability
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Binding affinity to potential biological targets
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Electronic properties and chemical reactivity
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Physical properties such as solubility and melting point
Analytical Characterization
Chromatographic Behavior
Based on its structure, Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate would be expected to exhibit moderate polarity due to the presence of both polar groups (nitro, ester) and non-polar aromatic rings. This suggests it would be amenable to analysis by techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC) using appropriate solvent systems
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Gas Chromatography-Mass Spectrometry (GC-MS) if volatility permits
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